molecular formula C14H15N3O B1204235 4-(Dimethylamino)phenylazoxybenzene

4-(Dimethylamino)phenylazoxybenzene

Cat. No. B1204235
M. Wt: 241.29 g/mol
InChI Key: AVLLFBZLCFQWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)phenylazoxybenzene is an azoxy compound.

Scientific Research Applications

Photometric Reagent for Selenium

4-Dimethylamino-1,2-phenylenediamine, a derivative of 4-(Dimethylamino)phenylazoxybenzene, is used as a photometric reagent for selenium. It reacts with selenium (IV) to form a red-colored compound, which is useful in qualitative and quantitative selenium analysis due to its selective, sensitive, and reproducible nature (Demeyere & Hoste, 1962).

Fluorescent Probes for CO2 Detection

Compounds derived from 4-(Dimethylamino)phenylazoxybenzene, such as 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, are used in fluorescent probes for detecting low levels of carbon dioxide. These probes, with their aggregation-enhanced emission feature, show significant fluorescence decrease upon CO2 exposure, making them suitable for real-time monitoring in biological and medical applications (Wang et al., 2015).

Nonlinear Optical Applications

Certain derivatives like 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3-carboxy-4-hydroxybenzenesulfonate are developed for nonlinear optical applications. These crystals, with non-centrosymmetric structure, are optimal for electro-optics and THz-wave generation and detection due to their high second-order optical nonlinearity (Yin et al., 2012).

Selenoxide Catalysts

Aryl benzyl selenoxides, which can be synthesized using derivatives of 4-(Dimethylamino)phenylazoxybenzene, act as catalysts in bromination of organic substrates. These selenoxides are effective in the presence of hydrogen peroxide, indicating their potential in organic synthesis and industrial applications (Goodman & Detty, 2004).

Liquid Crystal Induction

Addition of certain compounds to nonmesogenic 4-(dimethylamino)-4-alkoxy derivatives of N-benzylideneaniline, which are related to 4-(Dimethylamino)phenylazoxybenzene, can induce smectic liquid crystals. This discovery is significant in the development of new liquid crystal materials with potential applications in displays and optical devices (Fukui & Matsunaga, 1982).

properties

Product Name

4-(Dimethylamino)phenylazoxybenzene

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]imino-oxido-phenylazanium

InChI

InChI=1S/C14H15N3O/c1-16(2)13-10-8-12(9-11-13)15-17(18)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

AVLLFBZLCFQWSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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